Defined but Modest DHFR Inhibition: A Quantified Baseline for Functionalization
The target compound demonstrates measurable but modest inhibitory activity against rat liver dihydrofolate reductase (DHFR), a known anti-infective and anticancer target. Its IC50 value of 130,000 nM (130 µM) provides a well-defined, low-potency baseline [1]. This contrasts with highly optimized DHFR inhibitors like Methotrexate, which exhibits IC50 values in the low nanomolar range. This quantitative difference is crucial for researchers seeking a starting scaffold with defined, non-potent activity that can be optimized through medicinal chemistry.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 130,000 nM (130 µM) |
| Comparator Or Baseline | Methotrexate (IC50 ~20 nM on human DHFR, typical nanomolar range) / Known DHFR inhibitors |
| Quantified Difference | Target compound is approximately 6,500-fold less potent |
| Conditions | In vitro enzyme assay against DHFR from Rat liver [1] |
Why This Matters
This quantifies the compound's utility as a low-potency starting point for structure-based drug design, offering a clean SAR baseline for lead optimization programs targeting DHFR.
- [1] BindingDB. Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. Entry BDBM18069. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=18069&tag=rep&fil=entry&entryid=50009387&submit=summary View Source
